molecular formula C24H24N6O2S B2558459 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 894062-39-6

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2558459
CAS No.: 894062-39-6
M. Wt: 460.56
InChI Key: HZXIEZRIHPVMGR-UHFFFAOYSA-N
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Description

This compound is a triazolopyridazine derivative featuring a sulfur-linked ethanone group and a 4-phenylpiperazine moiety. Its structural complexity arises from the fusion of a triazole ring with a pyridazine core, substituted at the 6-position with a 3-methoxyphenyl group and at the 3-position with a thioether.

Properties

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S/c1-32-20-9-5-6-18(16-20)21-10-11-22-25-26-24(30(22)27-21)33-17-23(31)29-14-12-28(13-15-29)19-7-3-2-4-8-19/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXIEZRIHPVMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel triazolo-pyridazine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, including its synthesis, pharmacological evaluation, and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H20N6O2S\text{C}_{18}\text{H}_{20}\text{N}_6\text{O}_2\text{S}

Key Features:

  • Molecular Weight : 368.46 g/mol
  • CAS Number : [Not available in the sources]
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The triazolo-pyridazine moiety is formed through cyclization reactions involving appropriate aromatic amines and thioketones.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the cytotoxicity results against selected cell lines:

Cell LineIC50 (μM)Mechanism of Action
A5491.06 ± 0.16c-Met Kinase Inhibition
MCF-71.23 ± 0.18Apoptosis Induction
HeLa2.73 ± 0.33Cell Cycle Arrest (G0/G1 Phase)

These results indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting its potential as an anti-cancer agent .

The compound's mechanism involves:

  • Inhibition of c-Met Kinase : This receptor tyrosine kinase is often overexpressed in various cancers. The compound's IC50 value against c-Met was found to be comparable to that of Foretinib, a known inhibitor .
  • Induction of Apoptosis : The acridine orange staining indicated that treatment with this compound led to late apoptosis in A549 cells.
  • Cell Cycle Arrest : Flow cytometry analysis confirmed that the compound causes G0/G1 phase arrest in A549 cells, which is critical for inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several research studies have highlighted the efficacy of triazolo-pyridazine derivatives similar to this compound. For instance:

  • Study on Triazolo-Pyrimidine Derivatives :
    • Compounds were synthesized and tested against c-Met overexpressed cancer cell lines.
    • Notable cytotoxicity was observed with several derivatives, reinforcing the potential of this chemical class in targeting cancer .
  • Mechanistic Studies :
    • Investigations into apoptosis pathways revealed that these compounds could activate caspases involved in programmed cell death, further supporting their role as anti-cancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues differ in substituent placement, heterocyclic core, or linker groups. Below is a comparative analysis based on synthetic routes, physicochemical properties, and biological activities.

Compound Key Structural Features Synthesis Highlights Biological Activity/Findings Reference
Target Compound Triazolo[4,3-b]pyridazin-3-thio, 3-methoxyphenyl, 4-phenylpiperazine-ethanone Likely synthesized via nucleophilic substitution of bromoethanone intermediates with thiol-containing triazolo-pyridazines (similar to ) Not explicitly reported in provided evidence; inferred kinase/BET inhibition potential via structural similarity to AZD5153
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone Triazolo[4,5-d]pyrimidin core, 4-fluorophenyl-ethanone, 4-methoxyphenyl Synthesized via Suzuki coupling or SNAr reactions (analogous to ) No activity reported; structural similarity suggests potential kinase or BET inhibition
AZD5153 Triazolo[4,3-b]pyridazin, piperidyl-phenoxy, bivalent BET inhibitor Optimized via bivalent binding strategy; Cu-catalyzed cycloaddition for triazole formation BRD4 IC₅₀ = 8 nM; tumor growth inhibition in xenografts via c-Myc downregulation
3-(4-Methoxyphenyl)-3-methyl-hexahydro-triazolo[1,2-a]pyridazin-1-thione Triazolo[1,2-a]pyridazin-1-thione, 4-methoxyphenyl, saturated hexahydro core Synthesized via condensation of hydrazine with enones (similar to ) Not reported; structural features suggest possible iNOS inhibition (analogous to )
2-[[3-(4-Methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine Triazolo[4,3-b]pyridazin-6-oxy, ethanamine, 4-methoxyphenyl Synthesized via nucleophilic substitution (similar to ) Acute toxicity (oral LD₅₀ = 300 mg/kg); used as a lab chemical

Key Observations

Core Heterocycle Impact: Triazolo[4,3-b]pyridazine derivatives (e.g., AZD5153 and the target compound) exhibit enhanced binding to bromodomains (BET proteins) due to planar aromatic cores, whereas saturated triazolo[1,2-a]pyridazines () may lose this activity .

Substituent Effects :

  • The 3-methoxyphenyl group in the target compound may enhance solubility and metabolic stability compared to 4-fluorophenyl () .
  • Piperazine vs. piperidyl substituents: Piperazine’s basic nitrogen improves blood-brain barrier penetration, while piperidyl (AZD5153) favors tissue-specific distribution .

Linker Groups :

  • Thioether linkers (target compound) confer resistance to hydrolysis compared to ethers (), improving pharmacokinetic stability .

Toxicity Profiles :

  • Ethylamine derivatives () show acute toxicity (oral LD₅₀ = 300 mg/kg), whereas piperazine-containing analogues (target compound) may exhibit lower toxicity due to metabolic detoxification pathways .

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